5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(1,4-Dioxaspiro[45]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the ethoxy and tetrahydrospiro groups. Common reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
- 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
- 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-methoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]
Uniqueness
Compared to similar compounds, 5’-(1,4-Dioxaspiro[45]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] is unique due to its specific spirocyclic structure and the presence of both ethoxy and tetrahydrospiro groups
Properties
Molecular Formula |
C20H32O6 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(1,4-dioxaspiro[4.5]decan-3-yl)-6-ethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C20H32O6/c1-2-21-16-15(14-13-22-19(24-14)9-5-3-6-10-19)23-18-17(16)25-20(26-18)11-7-4-8-12-20/h14-18H,2-13H2,1H3 |
InChI Key |
XGPPFGCXWBDLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.